Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate
Description
This compound is a boron-containing heterocycle featuring a bicyclo[1.1.1]pentane core, an azetidine ring protected by a tert-butyl carbamate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Its structural uniqueness lies in the rigid bicyclo[1.1.1]pentane scaffold, which confers steric and electronic properties distinct from linear or planar aromatic systems.
Properties
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-15(2,3)23-14(22)21-8-13(9-21)18-10-19(11-18,12-18)20-24-16(4,5)17(6,7)25-20/h13H,8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQIWAVNFOAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CN(C4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate (commonly referred to as BCP-Azetidine) is a compound that has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H30BNO4
- Molecular Weight : 335.26 g/mol
- CAS Number : 900503-08-4
The compound features a bicyclic structure with a boron-containing dioxaborolane moiety that enhances its reactivity and potential for biological interactions.
BCP-Azetidine's biological activity is primarily attributed to its ability to form reversible covalent bonds with nucleophiles through the boronic ester group. This property allows it to interact with various biomolecules, potentially influencing enzymatic pathways and cellular functions.
Anticancer Activity
Recent studies have indicated that compounds containing the bicyclo[1.1.1]pentane framework exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of bicyclo[1.1.1]pentanes could inhibit cancer cell proliferation in vitro by disrupting key signaling pathways involved in cell growth and survival .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BCP-Azetidine | MCF-7 (Breast Cancer) | 15 |
| BCP-Azetidine | HeLa (Cervical Cancer) | 10 |
Anti-inflammatory Effects
In addition to anticancer properties, BCP-Azetidine has shown promise as an anti-inflammatory agent:
- Research Findings : A study highlighted that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses .
Synthesis Methods
BCP-Azetidine can be synthesized through various methods involving boron chemistry:
- Synthesis Route : The synthesis typically involves the reaction of bicyclo[1.1.1]pentanes with boronic acids under mild conditions to form the desired dioxaborolane derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronates, bicyclic systems, and azetidine derivatives. Key parameters include molecular structure, reactivity, stability, and synthetic applications.
Table 1: Structural Comparison
Key Observations
Bicyclo[1.1.1]pentane vs. Pyrazole-containing analogs (e.g., 877399-35-4) exhibit lower steric hindrance, facilitating faster Suzuki-Miyaura coupling kinetics but reduced conformational control .
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- Azetidine’s smaller ring size increases ring strain compared to piperidine analogs (e.g., 2819706-78-8), leading to higher reactivity in nucleophilic substitutions but lower thermal stability .
Pinacol Boronic Ester Variations Compounds with methylene linkers (e.g., 877399-31-0) show improved hydrolytic stability compared to direct aryl-boron bonds due to reduced electron-withdrawing effects on the boronate .
Table 2: Reactivity and Stability Data
| Compound | Hydrolysis Half-Life (pH 7.4) | Suzuki-Miyaura Reaction Yield (%) | LogP |
|---|---|---|---|
| Target Compound | 48 hours | 89 (with aryl chlorides) | 2.1 |
| 877399-35-4 | 24 hours | 92 (with aryl bromides) | 1.8 |
| 877399-31-0 | 72 hours | 78 (with aryl iodides) | 2.3 |
| 676371-64-5 | N/A (non-boronate) | N/A | 1.5 |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves:
-
Substrate : Bicyclo[1.1.1]pentan-1-yl triflate.
-
Boronation agent : Bis(pinacolato)diboron.
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (PdCl₂(dppf)₂·CH₂Cl₂).
-
Base : Potassium acetate (KOAc).
-
Solvent : 1,4-Dioxane.
-
Temperature : 80°C under inert atmosphere.
Table 1. Miyaura Borylation Optimization
Key findings:
-
Reducing catalyst loading to 2 mol% decreases efficiency (78%).
-
The use of dppf as a ligand prevents β-hydride elimination, critical for sp³–sp² bond formation.
Synthesis of Azetidine Intermediate
The azetidine moiety is constructed via photochemical Norrish-Yang cyclization , as demonstrated in recent studies.
Photocyclization Protocol
-
Substrate : α-Aminoacetophenone derivatives.
-
Light source : UV irradiation (λ = 300 nm).
Mechanistic Insights :
-
1,5-Hydrogen abstraction generates a biradical intermediate.
-
Cyclization yields the azetidine ring.
-
Side reaction : Norrish type II cleavage produces acetophenone (14% yield).
Fragment Coupling Strategies
Coupling the boronic ester-functionalized bicyclo[1.1.1]pentane with the azetidine derivative necessitates tailored approaches.
Suzuki-Miyaura Cross-Coupling
-
Boronic ester : Bicyclo[1.1.1]pentan-1-yl-3-boronic acid pinacol ester.
-
Electrophilic partner : 3-Bromoazetidine-1-carboxylate tert-butyl ester.
-
Catalyst : PdCl₂(dppf)₂·CH₂Cl₂.
-
Base : K₃PO₄.
-
Solvent : THF/H₂O (3:1).
Challenges :
-
sp³–sp³ couplings suffer from sluggish kinetics.
-
Steric hindrance from the bicyclo[1.1.1]pentane impedes transmetalation.
Nucleophilic Substitution
-
Substrate : Bicyclo[1.1.1]pentan-1-yl boronic ester with a leaving group (e.g., mesylate).
-
Nucleophile : Azetidine-1-carboxylate tert-butyl ester.
-
Conditions : DMF, 60°C, Cs₂CO₃.
Advantages :
-
Avoids transition-metal catalysts.
-
Compatible with boronic ester stability.
Boc Protection of Azetidine Nitrogen
The final step involves protecting the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Protocol :
-
Substrate : 3-(3-Borylbicyclo[1.1.1]pentan-1-yl)azetidine.
-
Reagent : Boc₂O (1.1 eq).
-
Base : DMAP (catalytic).
-
Solvent : CH₂Cl₂, 0°C to RT.
-
Yield : >95%.
Characterization and Analytical Data
Key Spectroscopic Features :
Q & A
Q. What are the critical synthetic steps for preparing this compound?
The synthesis involves multi-step reactions starting from tert-butyl-protected azetidine or bicyclo[1.1.1]pentane precursors. Key steps include:
- Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation under inert conditions .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the bicyclo[1.1.1]pentane moiety to the azetidine ring .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) .
Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., dichloromethane/hexane) ensures high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : H and C NMR verify the bicyclo[1.1.1]pentane scaffold (distinct singlet for bridgehead protons) and azetidine ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBNOS: 456.4 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the strained bicyclo system .
Q. What are its primary applications in organic synthesis?
- Cross-Coupling : The boronic ester moiety enables Suzuki-Miyaura reactions for constructing biaryl systems in drug intermediates .
- Peptide Mimetics : The rigid bicyclo[1.1.1]pentane scaffold serves as a non-classical bioisostere for tert-butyl or aromatic groups .
- Protecting Group Strategy : Boc-protected azetidine facilitates selective functionalization of secondary amines .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?
- Catalyst Screening : Pd(PPh) or Pd(dppf)Cl at 0.5–2 mol% in THF/water (3:1) at 80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; toluene/ethanol mixtures balance reactivity .
- Base Selection : CsCO or KPO enhances transmetallation efficiency .
Q. How does steric hindrance from the bicyclo[1.1.1]pentane core influence reactivity?
- Reduced Nucleophilicity : The strained bicyclo system limits access to the boron center, slowing transmetallation in cross-couplings .
- Stability Trade-offs : While the scaffold enhances metabolic stability in drug candidates, it may reduce solubility in aqueous systems .
Q. Mitigation Strategies :
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Introduce solubilizing groups (e.g., PEG chains) post-coupling .
Q. How to resolve contradictions in reported solubility data?
Discrepancies arise from:
Q. Methodological Recommendations :
Q. What analytical methods detect decomposition products during storage?
Q. Storage Guidelines :
Data Contradiction Analysis
Q. Why do catalytic systems yield variable enantioselectivity in azetidine functionalization?
- Ligand Effects : Chiral phosphine ligands (e.g., BINAP) vs. non-chiral systems yield enantiomeric excess (ee) ranging from 20–95% .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor tighter transition states, improving ee .
Resolution : Screen ligand/solvent combinations using high-throughput experimentation (HTE) .
Q. How does the compound’s reactivity compare to analogous bicyclo[2.2.1]heptane derivatives?
- Reactivity : Bicyclo[1.1.1]pentane’s higher ring strain accelerates ring-opening reactions but reduces boron stability .
- Synthetic Utility : The smaller scaffold enables denser functionalization in constrained peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
